3-(4-Aminophenyl)quinolin-7-amine
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Overview
Description
3-(4-Aminophenyl)quinolin-7-amine is a nitrogen-containing heterocyclic compound with a molecular formula of C15H13N3. This compound is part of the quinoline family, which is known for its wide range of biological and pharmacological activities. Quinoline derivatives are often used in medicinal chemistry due to their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)quinolin-7-amine can be achieved through various methods. One common approach involves the reaction of 4-nitroaniline with 2-aminobenzophenone under acidic conditions, followed by reduction of the nitro group to an amine . Another method includes the cyclization of 2-aminobenzophenone with 4-aminobenzonitrile in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the synthesis of quinoline derivatives often employs greener and more sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts are becoming increasingly popular . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)quinolin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and alkylating agents are often employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant pharmacological activities .
Scientific Research Applications
3-(4-Aminophenyl)quinolin-7-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic properties, such as anti-inflammatory and antimalarial activities.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)quinolin-7-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in pathogens. Additionally, it may interact with DNA, preventing the replication of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinolin-4-amine: Known for its antimicrobial and anticancer properties.
4-Aminoquinoline: Widely used as an antimalarial agent.
7-Chloroquinoline: Exhibits significant antibacterial activity
Uniqueness
3-(4-Aminophenyl)quinolin-7-amine stands out due to its unique combination of an amino group and a quinoline ring, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
105938-17-8 |
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Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(4-aminophenyl)quinolin-7-amine |
InChI |
InChI=1S/C15H13N3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-9H,16-17H2 |
InChI Key |
PRDGMRMGXGCKIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=C2)N)N |
Origin of Product |
United States |
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